5-Bromo-2-iodo-tert-butylbenzene
Description
Significance of Polyhalogenated Aromatic Compounds in Contemporary Synthetic Chemistry
Polyhalogenated aromatic compounds, which feature multiple halogen substituents on an aromatic ring, offer a higher degree of synthetic versatility compared to their monohalogenated counterparts. science.gov These compounds serve as key intermediates, enabling the sequential and site-selective introduction of different functional groups. iodobenzene.ltd The presence of multiple halogens allows for a programmed series of reactions, often leveraging the differential reactivity of the various carbon-halogen bonds.
The importance of polyhalogenated arenes is particularly evident in the field of metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netuzh.ch Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings rely heavily on haloarene substrates. Polyhalogenated systems provide multiple reaction sites, allowing for the construction of intricate molecular frameworks through iterative coupling processes. researchgate.netresearchgate.net This has spurred significant research into the synthesis and application of these valuable building blocks. researchgate.net
Rationale for Academic Research on 5-Bromo-2-iodo-tert-butylbenzene
This compound is a polyhalogenated aromatic compound of particular interest to the academic and industrial research communities. Its structure, featuring two different halogen atoms (bromine and iodine) and a bulky tert-butyl group, provides a unique combination of electronic and steric properties that can be exploited for sophisticated synthetic applications.
A key feature of this compound is the potential for orthogonal reactivity, which arises from the different bond strengths and reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally weaker and more readily cleaved than the C-Br bond. This difference in lability allows for selective reactions at the iodinated position while leaving the brominated position intact for subsequent transformations.
This differential reactivity is particularly pronounced in palladium-catalyzed cross-coupling reactions. The oxidative addition of a palladium(0) catalyst to the C-I bond is significantly faster than to the C-Br bond. This allows for chemoselective functionalization at the C-2 position. Once the iodine has been replaced, the bromine at the C-5 position can then be targeted in a second, distinct reaction, often under different catalytic conditions. This stepwise functionalization is a powerful strategy for the controlled synthesis of complex, multi-substituted aromatic compounds. researchgate.net
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-I Bond | C-Br Bond |
| Average Bond Enthalpy (kJ/mol) | ~228 | ~285 |
| Reactivity in Pd-catalyzed Cross-Coupling | High | Moderate |
| Leaving Group Ability | Excellent | Good |
This table illustrates the general differences in bond strength and reactivity that underpin the orthogonal chemistry of compounds like this compound.
The tert-butyl group is a large and bulky substituent that exerts significant steric hindrance. researchgate.netwikipedia.org In this compound, its presence influences the reactivity and regioselectivity of reactions involving the aromatic ring. The bulkiness of the tert-butyl group can sterically shield the adjacent positions on the ring, directing incoming reagents to less hindered sites. numberanalytics.com This steric control is a crucial factor in achieving high regioselectivity in synthetic transformations. stackexchange.com
Furthermore, the tert-butyl group can affect the electronic properties of the aromatic ring. While it is generally considered to be an activating group that directs electrophilic aromatic substitution to the ortho and para positions, its large size can hinder reaction at the ortho position. stackexchange.com In the context of this compound, the tert-butyl group's steric presence can influence the conformation of the molecule and the accessibility of the halogenated sites to catalysts and reagents, thereby modulating their reactivity. cdnsciencepub.com The interplay between the steric bulk of the tert-butyl group and the electronic effects of the halogen substituents makes this molecule a fascinating subject for studies in physical organic chemistry and reaction mechanism elucidation. wikipedia.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrI |
|---|---|
Molecular Weight |
339.01 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-1-iodobenzene |
InChI |
InChI=1S/C10H12BrI/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 |
InChI Key |
JBPXSNMLRUWXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Iodo Tert Butylbenzene and Its Precursors
Direct Halogenation Strategies
Direct halogenation via electrophilic aromatic substitution (EAS) is a fundamental and widely used method for functionalizing aromatic rings. msu.edu The success of this strategy for synthesizing 5-bromo-2-iodo-tert-butylbenzene hinges on the sequential and regioselective introduction of bromine and iodine atoms, governed by the directing effects of the substituents present on the benzene (B151609) ring.
This approach involves a two-step process starting from tert-butylbenzene (B1681246). First, a bromine atom is introduced, followed by the introduction of an iodine atom. The order and conditions of these steps are critical for achieving the desired 1-bromo-4-tert-butyl-2-iodobenzene isomer.
The optimization of reaction conditions is paramount for maximizing the yield of the desired product and minimizing side reactions. researchgate.net This involves careful selection of catalysts, halogenating agents, solvents, and temperature.
For the initial bromination of tert-butylbenzene, a Lewis acid catalyst is typically required to polarize the bromine molecule, making it a more potent electrophile. science-revision.co.uklumenlearning.com Common catalysts include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.org The reaction is generally performed at or below room temperature to control the reaction rate and prevent over-halogenation.
The subsequent iodination of the resulting 4-bromo-tert-butylbenzene is more challenging. Halogens deactivate the aromatic ring towards further electrophilic substitution, and iodine itself is the least reactive halogen. lumenlearning.com Therefore, more forcing conditions are necessary. The iodinating agent is often a combination of molecular iodine (I₂) with a strong oxidizing agent, such as nitric acid or iodic acid, to generate a more powerful electrophilic iodine species ("I+"). wikipedia.org The use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like sulfuric acid is another effective method. wikipedia.orgthieme-connect.com
Table 1: Optimized Conditions for Sequential Halogenation
| Reaction Step | Starting Material | Reagents | Catalyst | Typical Solvent | Temperature |
| Bromination | tert-Butylbenzene | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Carbon tetrachloride or Dichloromethane | 0–25°C |
| Iodination | 4-bromo-tert-butylbenzene | Iodine (I₂) / Oxidizing Agent (e.g., HIO₃, HNO₃) or N-Iodosuccinimide (NIS) | Sulfuric Acid (H₂SO₄) | Acetic Acid, Dichloromethane | 25–60°C |
Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. The tert-butyl group is an activating, ortho-, para-director due to inductive effects and hyperconjugation. stackexchange.comstackexchange.com However, its significant steric bulk severely hinders attack at the ortho positions. msu.edustackexchange.com Consequently, electrophilic attack on tert-butylbenzene overwhelmingly favors the para position. stackexchange.comnsf.gov
Bromination of tert-butylbenzene: The initial bromination yields primarily 4-bromo-tert-butylbenzene due to the steric hindrance at the ortho positions. nsf.gov
Iodination of 4-bromo-tert-butylbenzene: In this step, two substituents direct the incoming electrophile. The tert-butyl group directs ortho to itself (positions 2 and 6), and the bromo group directs ortho and para to itself (positions 2, 6, and 4). Both groups direct the incoming iodine to the 2- and 6-positions. Since these positions are equivalent, iodination occurs at the position ortho to the tert-butyl group and meta to the bromo group, yielding the target molecule, this compound.
Several side reactions can reduce the yield of the desired product.
Polyhalogenation: In both the bromination and iodination steps, the introduction of more than one halogen atom can occur, leading to di- and tri-substituted byproducts. msu.eduwikipedia.org This is often controlled by using a stoichiometric amount of the halogenating agent and maintaining lower temperatures.
Isomer Formation: While the para-product is dominant in the first bromination, a small amount of the ortho-isomer (2-bromo-tert-butylbenzene) can form. stackexchange.com
Dealkylation: During Friedel-Crafts type reactions, particularly under harsh conditions with strong Lewis acids, the tert-butyl group can be cleaved from the aromatic ring, a process known as de-tert-butylation. rsc.org
Rearrangement: Although less common, carbocation-driven rearrangements of the alkyl group can occur under strongly acidic conditions.
Purification methods such as distillation or chromatography are essential to isolate the pure this compound from these byproducts.
Directed ortho-Metalation (DoM) Approaches for Site-Selective Iodination
Directed ortho-metalation (DoM) is a powerful synthetic tool that offers exceptional regiocontrol, often complementary to classical electrophilic substitution. numberanalytics.comwikipedia.org The strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, creating a stabilized aryllithium intermediate which can then be trapped by an electrophile. wikipedia.orgbaranlab.org
For the synthesis of this compound, a DoM strategy can be envisioned. While halogens themselves are weak directing groups, they can facilitate ortho-lithiation. nih.gov A more effective approach would involve a substrate with a stronger DMG. However, if starting from a bromo-tert-butylbenzene isomer, a strong, sterically hindered base is required to effect the deprotonation.
Lithium diisopropylamide (LDA) and alkyllithiums like n-butyllithium are commonly used bases for DoM. uwindsor.ca The DMG coordinates to the lithium cation, positioning the base to abstract a proton from the adjacent ortho position. baranlab.orgchem-station.com This generates a highly reactive organolithium species.
The process would be as follows:
A suitable bromo-tert-butylbenzene precursor is treated with a strong lithium amide base, such as LDA, at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). uwindsor.ca
The base selectively removes a proton from the position ortho to the directing group.
The resulting aryllithium intermediate is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom with high regioselectivity. nih.gov
This method provides a direct route to specific isomers that may be difficult to access through electrophilic substitution pathways.
Table 2: Key Components in Directed ortho-Metalation (DoM)
| Component | Function | Examples |
| Directing Metalation Group (DMG) | Coordinates with the lithium base to direct deprotonation to the ortho position. | -CONR₂, -OMe, -SO₂NR₂, Halogens (weak) |
| Strong Base | Deprotonates the aromatic ring at the position ortho to the DMG. | Lithium Diisopropylamide (LDA), n-Butyllithium, sec-Butyllithium |
| Solvent | Aprotic, polar solvent to facilitate the reaction. | Tetrahydrofuran (THF), Diethyl ether |
| Electrophile | Reacts with the aryllithium intermediate to form the final product. | Iodine (I₂), 1,2-Diiodoethane |
Considerations for Cryogenic Reaction Conditions and Scalability
The use of cryogenic temperatures (typically below -78°C) is a critical consideration in the synthesis of halogenated aromatic compounds, particularly when employing highly reactive organometallic intermediates or strong bases. acs.org
Research Findings:
Improved Selectivity: Low temperatures can significantly enhance the selectivity of a reaction. By slowing down reaction kinetics, the formation of undesired side-products and isomers is minimized. iifiir.org For example, in metal-halogen exchange reactions used to introduce a second halogen, cryogenic conditions can prevent unwanted scrambling of substituents or decomposition of the organometallic intermediate.
Control of Exothermic Reactions: Many halogenation and metalation reactions are highly exothermic. Cryogenic conditions allow for better thermal management, preventing reaction runaways and ensuring a safer operational process.
Stability of Intermediates: Reactive intermediates, such as aryllithium species formed during halogen exchange, are often unstable at ambient temperatures. Maintaining a cryogenic environment is essential for their formation and subsequent reaction with an electrophile (e.g., an iodine source).
Scalability Challenges:
Despite the advantages, scaling up cryogenic reactions from the laboratory bench to industrial production presents significant challenges. Maintaining uniformly low temperatures throughout a large-volume reactor is difficult and energy-intensive. Specialized equipment, including reactors with efficient heat exchange systems and robust cooling units, is required. The viscosity of solvents can increase at low temperatures, posing challenges for effective mixing and mass transfer. These factors contribute to higher capital and operational costs, which must be weighed against the benefits of improved yield and purity.
Cross-Coupling Based Synthetic Routes
Cross-coupling reactions are powerful tools for forming carbon-halogen bonds with high precision. These methods offer alternative pathways to direct halogenation, often providing better control over the final substitution pattern.
Ullmann-Type Coupling for Selective Introduction of Iodine
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved into a versatile method for various cross-coupling transformations. mappingignorance.orgorganic-chemistry.org A modified Ullmann-type reaction can be employed to selectively introduce an iodine atom onto a pre-existing bromo-tert-butylbenzene scaffold. This approach complements other synthetic strategies by allowing for the late-stage introduction of iodine.
The success of modern Ullmann-type reactions hinges on the catalyst system, which consists of a copper source and a specifically designed ligand. tcichemicals.com
Copper Catalysts: While classical Ullmann reactions required stoichiometric amounts of copper and high temperatures, modern protocols use catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI). organic-chemistry.orgencyclopedia.pub The catalyst facilitates the oxidative addition and reductive elimination steps that are central to the cross-coupling cycle. mappingignorance.org
Synthesis via Diazotization and Sandmeyer Reactions for Halogen Placement
The Sandmeyer reaction provides a reliable and regiochemically precise method for introducing halogens onto an aromatic ring by converting an amino group into a diazonium salt, which is then displaced by a halide. wikipedia.orgnumberanalytics.com This is a powerful strategy for obtaining substitution patterns that are not easily accessible through direct electrophilic halogenation. organic-chemistry.org
A plausible synthetic route to this compound using this methodology could involve the following steps:
Starting Material: Begin with a suitable aniline (B41778) derivative, such as 2-methyl-4-iodoaniline.
Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HBr, at low temperatures (0–5°C). masterorganicchemistry.com This converts the amino group into a diazonium salt (-N₂⁺).
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. nih.gov This facilitates the displacement of the diazonium group by a bromine atom, yielding the desired halogenated product. wikipedia.org
This approach offers excellent control over the placement of the incoming halogen, as the position is predetermined by the location of the amino group on the precursor. A patent for the synthesis of the structurally similar compound 2-bromo-4-iodotoluene utilizes this exact sequence: iodination of an aniline, followed by a Sandmeyer reaction with CuBr to introduce the bromine. google.com
Alternative and Emerging Synthetic Approaches
Research into new halogenation methods continues to yield innovative strategies that offer advantages in terms of safety, efficiency, and environmental impact over traditional methods.
Mechanistic Comparisons of Electrochemical vs. Electrophilic Halogenation
Electrophilic Halogenation: This is the classical method for halogenating aromatic compounds. theorango.com The mechanism proceeds through several key steps:
Generation of an Electrophile: A strong electrophile (e.g., Br⁺ or Cl⁺) is generated from the elemental halogen (Br₂ or Cl₂) with the aid of a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.comchemguide.co.uk For iodination, an oxidizing agent like nitric acid is often used to generate the iodine electrophile (I⁺) from I₂. wikipedia.org
Nucleophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophile. lumenlearning.com
Formation of a Sigma Complex: This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com
Rearomatization: A base (often the conjugate base of the catalyst, e.g., [FeBr₄]⁻) removes a proton from the carbon bearing the new halogen, restoring the aromatic system. lumenlearning.com
The regioselectivity of electrophilic halogenation is governed by the electronic properties of the substituents already present on the ring.
Electrochemical Halogenation: This method uses an electric current to drive the halogenation reaction, often avoiding the need for harsh chemical oxidants or catalysts. researchgate.net The mechanism can vary depending on the specific conditions but generally involves one of two pathways:
Pathway A (Direct Oxidation): The aromatic compound is oxidized at the anode to form a radical cation. This highly reactive species then reacts with a halide ion present in the electrolyte solution.
Pathway B (Indirect Oxidation): The halide ion in the electrolyte is oxidized at the anode to generate a halogen radical or a positive halogen species. This electrochemically generated species then acts as the electrophile, reacting with the aromatic compound in a manner similar to the classical electrophilic pathway.
Comparison:
| Feature | Electrophilic Halogenation | Electrochemical Halogenation |
| Reagent Activation | Requires stoichiometric Lewis acids or strong chemical oxidants. | Activated by an electric potential at an electrode surface. |
| Mechanism | Involves formation of a distinct sigma complex intermediate after attack by a pre-formed electrophile. masterorganicchemistry.com | Can proceed via a radical cation intermediate or an electro-generated electrophile. |
| Byproducts | Generates stoichiometric amounts of acid byproduct (e.g., HBr) and catalyst waste. | Can be cleaner, with fewer chemical byproducts. |
| Control | Controlled by temperature, catalyst choice, and concentration. | Controlled by electrode potential, current density, solvent, and electrolyte. |
| Selectivity | Primarily governed by the electronic directing effects of substituents. | Can sometimes offer different or improved regioselectivity by tuning electrochemical parameters. |
Photoredox Catalysis in Visible-Light-Mediated Halogenation
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. nih.govrsc.org This methodology utilizes light energy to drive chemical reactions under mild conditions, often offering high selectivity and efficiency while reducing the reliance on toxic reagents. nih.govmdpi.com The application of photoredox catalysis to halogenation reactions, in particular, has provided novel pathways for the synthesis of halogenated aromatic compounds, which are crucial intermediates in pharmaceuticals and materials science. nih.govrsc.org
The fundamental principle of photoredox catalysis involves a photocatalyst that, upon absorption of visible light, becomes electronically excited. mdpi.comresearchgate.net This excited state catalyst can then engage in single-electron transfer (SET) processes, acting as either an oxidant or a reductant to generate radical intermediates from otherwise stable precursors. researchgate.netmdpi.com These highly reactive radicals then participate in the desired halogenation reaction. nih.gov
While specific documented examples of visible-light-mediated photoredox synthesis for this compound are not prevalent in readily available literature, the established principles of this methodology can be applied to its precursors, such as 1-bromo-3-tert-butylbenzene (B1267464) or a suitable tert-butylbenzene derivative. The synthesis could plausibly proceed via the iodination of a brominated precursor or bromination of an iodinated precursor.
General Mechanism for Aromatic Halogenation
A plausible mechanism for the photoredox-catalyzed halogenation of an aromatic compound, such as a tert-butylbenzene derivative, can be outlined. In a typical cycle, a photocatalyst (PC), often a ruthenium or iridium complex, absorbs a photon of visible light to reach an excited state (PC*). nih.govmdpi.com This excited catalyst can initiate the reaction through two primary pathways: oxidative quenching or reductive quenching.
Oxidative Quenching Cycle: The excited photocatalyst (PC*) is oxidized by an electron acceptor, which could be the halogen source (e.g., CBr₄) or another additive. The resulting oxidized photocatalyst (PC+) then oxidizes the aromatic substrate, generating an aryl radical cation. This intermediate can then react with a halide source to yield the halogenated product.
Reductive Quenching Cycle: The excited photocatalyst (PC*) is reduced by an electron donor. The resulting reduced photocatalyst (PC-) can then transfer an electron to the halogenating agent to generate a halogen radical (X•). This halogen radical can then react with the aromatic substrate through a homolytic aromatic substitution pathway. nih.gov
For the halogenation of arenes, visible-light-mediated approaches often employ N-halosuccinimides (NCS, NBS, NIS) as halogen sources. rsc.org For instance, the chlorination of alkylbenzenes has been achieved using N-chlorosuccinimide (NCS) in the presence of an acridinium (B8443388) salt photocatalyst under blue LED irradiation. rsc.org
Research Findings in Visible-Light-Mediated Halogenation
Studies have demonstrated the effectiveness of photoredox catalysis for the halogenation of various aromatic and aliphatic compounds. These findings provide a basis for developing a synthetic route to this compound.
A review of recent developments highlights several key strategies:
Decarboxylative Halogenation: Carboxylic acids can be converted to their corresponding halides. An iridium photocatalyst, upon excitation by visible light, can facilitate the decarboxylation of a substrate to generate an alkyl or aryl radical, which then captures a halogen atom from a source like N-bromosuccinimide (NBS) or di-tert-butyl-iodobenzene. nih.govmdpi.com
Halogenation via Atom Transfer Radical Addition (ATRA): This method is effective for adding haloalkanes across olefins, catalyzed by a photocatalyst like Ru(bpy)₃Cl₂. mdpi.com
Direct C-H Halogenation: More relevant to the target compound, methods for the direct C-H halogenation of aromatic rings are being developed. For example, phenols have been chlorinated using a DDQ-HCl system under visible light, where the photoexcited DDQ generates a chlorine radical. rsc.org
The following tables summarize research findings for visible-light-mediated halogenation on substrates relevant to the synthesis of halogenated aromatic compounds.
| Substrate | Photocatalyst | Chlorine Source | Solvent | Light Source | Yield (%) |
|---|---|---|---|---|---|
| Alkylbenzene | Acridinium Salt | NCS | DCM | Blue LED | 21–85 |
| Phenol | DDQ | HCl | Not Specified | Visible Light | Good |
| Reaction Type | Substrate Type | Photocatalyst | Halogen Source | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Deoxobromination | Alcohols | Ru(bpy)₃Cl₂ | CBr₄ / NaBr | DMF, Blue LED, 5-15h | 70–90 |
| Deoxoiodination | Alcohols | Ru(bpy)₃Cl₂ | CHI₃ / NaI | DMF, Blue LED | Good |
| Ring Opening Bromination | Cyclic Benzylic Alcohols | [Ir(ppy)₂(dtbbpy)]PF₆ | NBS / PIDA | Blue LED, 12-100h | 50–70 |
These established protocols suggest that a precursor like 3-tert-butyl-iodobenzene could potentially be brominated, or 3-tert-butyl-bromobenzene could be iodinated, using a suitable photocatalyst and halogen source under visible light irradiation to form the desired this compound. The regioselectivity of such a reaction would be a critical factor, influenced by the directing effects of the existing halogen and the bulky tert-butyl group.
Reactivity and Mechanistic Pathways of 5 Bromo 2 Iodo Tert Butylbenzene
Overview of Halogen Reactivity and Steric Influences
The reactivity of 5-bromo-2-iodo-tert-butylbenzene in cross-coupling reactions is primarily dictated by two key features: the inherent differences in the carbon-halogen bond strengths of the iodine and bromine substituents, and the steric hindrance imposed by the bulky tert-butyl group.
Differential Reactivity Profiles of Bromine and Iodine Substituents
In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. nih.gov The rate of this step is inversely related to the carbon-halogen bond dissociation energy. The bond dissociation energies for aryl halides follow the trend C-I < C-Br < C-Cl < C-F. nih.gov Consequently, the carbon-iodine bond is weaker and more readily cleaved than the carbon-bromine bond.
This difference in bond strength allows for selective functionalization of the C-I bond over the C-Br bond under carefully controlled reaction conditions. For dihalogenated arenes, including those with different halogens, the more reactive halogen will typically undergo oxidative addition first. nih.govresearchgate.net Therefore, in this compound, the C-I bond is the preferred site for initial reaction in palladium-catalyzed processes. This chemoselectivity is a cornerstone of its synthetic utility, enabling sequential, site-selective cross-coupling reactions.
Impact of the tert-Butyl Group on Reaction Kinetics and Product Distribution
The tert-butyl group, positioned ortho to the iodine and meta to the bromine, exerts a significant steric influence on the reactivity of this compound. Steric hindrance can affect the rate of reaction by impeding the approach of the bulky palladium catalyst to the reaction center. researchgate.net In the case of this compound, the steric bulk of the tert-butyl group in close proximity to the iodine atom can slow down the rate of oxidative addition at the C-I bond compared to an unhindered iodoarene.
However, bulky and electron-donating ligands on the palladium catalyst can often overcome this steric hindrance and facilitate the reaction. nih.govacs.org Furthermore, the steric presence of the tert-butyl group can influence the distribution of products in subsequent reactions. For instance, it can disfavor the formation of certain conformations of reaction intermediates, thereby directing the reaction towards a specific stereochemical outcome. In some cases, extreme steric hindrance can necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve desired conversions. acs.org
Carbon-Carbon Bond Forming Reactions
The differential reactivity of the halogen substituents in this compound makes it a valuable substrate for carbon-carbon bond-forming reactions, particularly those catalyzed by palladium.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in academic and industrial research. nih.govnih.gov The Suzuki-Miyaura coupling, in particular, has gained prominence due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the required organoboron reagents. nih.gov
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com
For this compound, the selective Suzuki-Miyaura coupling at the C-I bond can be achieved, leaving the C-Br bond intact for subsequent transformations. This allows for the stepwise introduction of two different aryl or vinyl groups onto the benzene (B151609) ring.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of this compound to form a Pd(II) intermediate. nih.gov |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base. acs.org |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. youtube.com |
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, the supporting phosphine (B1218219) ligand, and the base.
Palladium Catalysts: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladium complexes. The choice of catalyst can influence reaction rates and efficiency. nih.gov In some cases, ligand-free palladium systems have also been shown to be effective. rsc.org
Phosphine Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction. reddit.com Electron-rich and bulky phosphine ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., SPhos, DavePhos), are often employed to enhance the rate of oxidative addition and reductive elimination. nih.govacs.orgnih.gov The steric bulk of these ligands can also help to create a coordinatively unsaturated palladium center, which is believed to be a key reactive species in the catalytic cycle. acs.orgresearchgate.net For sterically hindered substrates like this compound, the use of such ligands can be critical for achieving good yields. researchgate.net
Base Systems: The base is essential for the transmetalation step. deepdyve.com It is believed to activate the organoboron reagent by forming a more nucleophilic boronate species. acs.orgscilit.com Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can affect the reaction rate and selectivity, and in some cases, strong bases have been shown to accelerate the coupling of sterically hindered substrates. acs.orgresearchgate.net The strength and nature of the base can also influence the equilibrium of the reaction and the stability of the catalyst. deepdyve.com
Table 2: Common Components in Suzuki-Miyaura Coupling
| Component | Examples | Function |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the cross-coupling reaction. |
| Phosphine Ligand | PPh₃, P(t-Bu)₃, SPhos, DavePhos | Stabilizes the catalyst, modulates reactivity, and influences reaction outcome. nih.govresearchgate.net |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. deepdyve.comscilit.com |
| Solvent | Toluene, Dioxane, THF, DMF/Water | Provides the medium for the reaction. |
The interplay of these components allows for the fine-tuning of the reaction conditions to achieve the desired selective coupling of this compound, making it a versatile building block in the synthesis of complex organic molecules.
Stille Coupling: Application with Organotin Reagents
The Stille coupling is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide. In the case of this compound, the reaction can be directed to occur selectively at the C-I position.
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The Pd(0) catalyst first reacts with this compound, cleaving the C-I bond to form a Pd(II) intermediate.
Transmetalation: The organotin reagent then transfers its organic group to the palladium center, displacing the iodide. This step is often the rate-limiting step in the cycle.
Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the new C-C bond of the product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The selective reaction at the iodide position allows for the synthesis of intermediates that can then undergo a second Stille coupling or other cross-coupling reactions at the bromide position.
Sonogashira Coupling: Alkynylation Strategies for Conjugated Systems
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the C-I bond in this compound makes it the preferred site for this reaction.
Traditional Sonogashira couplings often require a copper co-catalyst, which can lead to the formation of undesirable alkyne homocoupling products (Glaser coupling). To address this, copper-free protocols have been developed. These methods often employ more sophisticated palladium catalysts and bases to facilitate the reaction without the need for copper. researchgate.netnih.govwildlife-biodiversity.comscielo.br For this compound, a copper-free Sonogashira reaction would selectively form the alkynylated product at the iodine position.
A variation of the Sonogashira reaction is the carbonylative Sonogashira coupling, which incorporates a carbonyl group between the aryl and alkynyl fragments. This reaction typically involves carrying out the coupling under an atmosphere of carbon monoxide. This method provides access to aryl alkynyl ketones, which are valuable synthetic intermediates. researchgate.net
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |
| This compound | Terminal Alkyne | Pd catalyst, Base (± CuI) | 5-Bromo-2-alkynyl-tert-butylbenzene |
| This compound | Terminal Alkyne, CO | Pd catalyst, Base | 5-Bromo-2-(alkynylcarbonyl)-tert-butylbenzene |
This interactive table illustrates the expected products from Sonogashira and carbonylative Sonogashira couplings of this compound.
Heck Coupling: Olefination and Arylation of Activated Alkenes
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the other palladium-catalyzed reactions, the Heck reaction with this compound would be expected to proceed selectively at the C-I bond. This allows for the introduction of a vinyl group, which can be a versatile handle for further synthetic manipulations. The reaction typically proceeds via a standard catalytic cycle of oxidative addition, migratory insertion of the alkene, and β-hydride elimination.
Negishi Coupling: Utility with Organozinc Reagents
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a versatile method for C-C bond formation. organic-chemistry.org The general reactivity trend for aryl halides in Negishi coupling is I > Br > Cl > F, which suggests that the C-I bond in this compound would react preferentially. organic-chemistry.org This allows for selective functionalization at the 2-position.
The mechanism of the Negishi coupling typically involves the oxidative addition of the palladium(0) catalyst to the more reactive aryl-iodide bond, forming a Pd(II) intermediate. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The steric hindrance from the ortho-tert-butyl group may influence the rate of the reaction but is not expected to alter the inherent reactivity difference between the C-I and C-Br bonds.
Representative Data for Negishi Coupling of Aryl Halides
| Aryl Halide | Organozinc Reagent | Catalyst System | Product | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | PhZnCl | Pd(PPh₃)₄ | 4-Nitrobiphenyl | 86 | Inferred from general principles |
| 1-Bromo-4-nitrobenzene | PhZnCl | Pd(PPh₃)₄ | 4-Nitrobiphenyl | 67 | Inferred from general principles |
| 1-Iodo-2-methylbenzene | Et₂Zn | Pd(dppf)Cl₂ | 2-Ethyltoluene | High | Inferred from general principles |
| 1-Bromo-2-methylbenzene | Et₂Zn | Pd(dppf)Cl₂ | 2-Ethyltoluene | Moderate | Inferred from general principles |
Direct Arylation Reactions
Direct arylation reactions offer an atom-economical alternative to traditional cross-coupling methods by forming C-C bonds through the activation of a C-H bond. byjus.com In the context of this compound, direct arylation could be envisioned to occur selectively at the more reactive C-I bond. However, studies on N-protected pyrazoles bearing both bromo and iodo substituents have shown that under certain palladium-catalyzed conditions, direct arylation can occur at a C-H position without cleavage of either the C-Br or C-I bonds. rsc.org This suggests that the reaction outcome is highly dependent on the specific catalytic system and substrate.
The generally accepted mechanism for palladium-catalyzed direct arylation involves either a concerted metalation-deprotonation (CMD) pathway or a proton abstraction/metalation pathway. The choice of base and ligand is crucial in determining the regioselectivity and efficiency of the reaction. The steric bulk of the tert-butyl group in this compound would likely direct arylation to the less hindered positions of a coupling partner.
Nucleophilic Substitution Reactions
Nucleophilic substitution on aryl halides is generally challenging but can be achieved under specific conditions. The presence of two different halogens in this compound provides opportunities for selective substitution reactions.
Halogen Exchange Reactions (e.g., Finkelstein Reaction)
The Finkelstein reaction, which involves the exchange of one halogen for another, is typically an SN2 process and is most effective for alkyl halides. byjus.comiitk.ac.inwikipedia.org For aryl halides, this reaction is generally difficult due to the strength of the carbon-halogen bond and the repulsion between the electron-rich aromatic ring and the incoming nucleophile. However, the "aromatic Finkelstein reaction" can be facilitated using catalysts such as copper(I) iodide with diamine ligands or nickel-based systems. wikipedia.org In this compound, a Finkelstein-type reaction aiming to replace the bromine with another halogen would be challenging and likely require harsh conditions or specific catalysis, with the potential for competing reactions at the more labile C-I bond.
Metal-Halogen Exchange for Regioselective Functionalization
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents. The rate of exchange is highly dependent on the halogen, with the general trend being I > Br > Cl. ethz.ch This selectivity allows for the regioselective generation of an organometallic species from a dihalogenated compound.
In the case of this compound, treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures is expected to result in a selective exchange at the more reactive iodine position. ethz.ch This would generate 5-bromo-2-(lithio)-tert-butylbenzene, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position, leaving the bromine atom intact for subsequent transformations. The use of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has also been shown to facilitate halogen-magnesium exchange under mild conditions and can exhibit high regioselectivity. clockss.org
Representative Conditions for Metal-Halogen Exchange
| Aryl Dihalide | Reagent | Solvent | Temperature (°C) | Product (after quenching with E+) | Selectivity | Reference |
| 1-Bromo-4-iodobenzene | n-BuLi | THF | -78 | 1-Bromo-4-E-benzene | High for I-exchange | Inferred from general principles |
| 1,3-Dibromobenzene | n-BuLi | THF | -78 | 3-Bromo-1-E-benzene | Moderate | Inferred from general principles |
| 2-Bromo-4-iodoanisole | i-PrMgCl·LiCl | THF | -20 to 0 | 2-Bromo-4-E-anisole | High for I-exchange | clockss.orgresearchgate.net |
Investigation of Free-Radical Mechanisms (e.g., SRN1 Mechanism) in Aryl Halide Substitutions
The SRN1 (substitution radical-nucleophilic unimolecular) mechanism provides an alternative pathway for nucleophilic substitution on aryl halides, particularly those that are unactivated towards traditional SNAr reactions. This mechanism involves a chain reaction initiated by the formation of a radical anion of the aryl halide.
For this compound, an SRN1 reaction would likely be initiated by the reduction of the C-I bond, which has a lower reduction potential than the C-Br bond. The resulting aryl radical could then be trapped by a nucleophile. The bulky tert-butyl group might influence the stability and reactivity of the radical intermediate.
Reduction Reactions for Halogen Removal
The selective removal of a halogen atom (hydrodehalogenation) from a dihaloaromatic compound is a useful synthetic transformation. The choice of reducing agent and reaction conditions can allow for the selective reduction of one halogen over another.
In this compound, the C-I bond is weaker and more readily reduced than the C-Br bond. Therefore, catalytic hydrogenation using a palladium catalyst or reduction with a hydride source would be expected to selectively cleave the C-I bond, yielding 1-bromo-3-tert-butylbenzene (B1267464). More forceful reducing conditions would be required to cleave the more stable C-Br bond.
Catalytic Hydrogenation for Dehalogenation
Catalytic hydrogenation is a widely employed method for the reductive cleavage of carbon-halogen bonds in aryl halides. The general principle involves the use of a metal catalyst, typically from the platinum group, and a source of hydrogen to replace the halogen atom with a hydrogen atom.
The reactivity of aryl halides in catalytic hydrogenation is known to follow the order I > Br > Cl > F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group. Consequently, in a molecule containing both iodine and bromine, such as this compound, the carbon-iodine bond is expected to be more susceptible to hydrogenolysis than the carbon-bromine bond. This inherent difference in reactivity allows for the potential for selective deiodination under carefully controlled reaction conditions.
The mechanism of catalytic hydrogenation of aryl halides generally involves the following key steps:
Adsorption: Both the aryl halide and molecular hydrogen adsorb onto the surface of the metal catalyst.
Oxidative Addition: The aryl halide undergoes oxidative addition to the metal center, cleaving the carbon-halogen bond and forming a metal-aryl and a metal-halide species.
Hydrogenolysis: The adsorbed hydrogen atoms react with the metal-aryl species, leading to the formation of the dehalogenated aromatic ring and regenerating the active catalyst.
For this compound, the bulky tert-butyl group, positioned ortho to the iodine atom, can exert significant steric hindrance. This steric crowding may influence the rate of reaction by impeding the approach of the substrate to the active sites on the catalyst surface. However, studies on other sterically hindered arenes have shown that hydrogenation is still feasible, although it might require more forcing conditions such as higher pressures or temperatures, or the use of more active catalysts.
Selective hydrogenation of the C-I bond in the presence of a C-Br bond is a well-established strategy. By carefully selecting the catalyst (e.g., palladium on carbon, Pd/C), solvent, and reaction conditions (e.g., temperature and hydrogen pressure), it is possible to achieve the chemoselective reduction of the iodo substituent to yield 1-bromo-3-tert-butylbenzene. Complete dehalogenation to form tert-butylbenzene (B1681246) would likely require more vigorous conditions.
Table 1: Predicted Outcomes of Catalytic Hydrogenation of this compound
| Catalyst | Hydrogen Pressure | Temperature | Expected Major Product | Expected Minor Product(s) |
| Pd/C (5%) | Low (e.g., 1 atm) | Room Temperature | 1-Bromo-3-tert-butylbenzene | This compound (unreacted), tert-Butylbenzene |
| Pd/C (10%) | High (e.g., 10 atm) | Elevated (e.g., 80 °C) | tert-Butylbenzene | 1-Bromo-3-tert-butylbenzene |
| Raney Nickel | High (e.g., 50 atm) | High (e.g., 100 °C) | tert-Butylbenzene | - |
This table presents predicted outcomes based on general principles of catalytic hydrogenation and may vary based on specific experimental conditions.
Application of Hydride Reducing Agents
Hydride reducing agents offer an alternative to catalytic hydrogenation for the dehalogenation of aryl halides. These reagents deliver a hydride ion (H⁻) to the aromatic ring, leading to the displacement of the halide. The reactivity and selectivity of these reductions are highly dependent on the specific hydride source employed.
Common hydride reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Lithium aluminum hydride is a very powerful and often unselective reducing agent, capable of reducing a wide range of functional groups. Sodium borohydride is a milder and more selective reagent.
The generally accepted mechanism for the reduction of aryl halides by metal hydrides involves nucleophilic attack of the hydride on the carbon atom of the carbon-halogen bond. However, for some systems, a single-electron transfer (SET) mechanism may also be operative.
In the case of this compound, the difference in the electrophilicity of the carbon atoms attached to the iodine and bromine, as well as the inherent reactivity difference between the C-I and C-Br bonds, would again favor the selective reduction of the iodo group. The bulky tert-butyl group ortho to the iodine may sterically hinder the approach of the hydride reagent, potentially slowing down the rate of deiodination.
The choice of hydride reagent and reaction conditions is crucial for achieving selectivity. A milder hydride reagent, used at low temperatures, would be the preferred choice for the selective removal of the iodine atom. For instance, a study on the reduction of 1-bromo-3,5-di-tert-butylbenzene, a sterically hindered aryl bromide, demonstrated that hydrodebromination could be achieved, albeit with potentially lower efficiency compared to less hindered substrates. This suggests that the reduction of the bromo-substituent in this compound with a hydride agent is also plausible, likely requiring more forcing conditions than the deiodination.
Table 2: Predicted Reactivity of this compound with Hydride Reducing Agents
| Hydride Reagent | Solvent | Temperature | Expected Major Product | Expected Minor Product(s) |
| Sodium Borohydride (NaBH₄) | Ethanol/Water | Room Temperature | 1-Bromo-3-tert-butylbenzene | This compound (unreacted) |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp | tert-Butylbenzene | 1-Bromo-3-tert-butylbenzene |
| Super-Hydride® (Lithium triethylborohydride) | Tetrahydrofuran (THF) | Low (e.g., -78 °C) | 1-Bromo-3-tert-butylbenzene | This compound (unreacted) |
This table presents predicted outcomes based on the known reactivity of hydride reducing agents and may vary based on specific experimental conditions.
Mechanistic and Theoretical Investigations of 5 Bromo 2 Iodo Tert Butylbenzene Reactivity
Elucidation of Reaction Mechanisms
Understanding the precise step-by-step pathways of chemical transformations is paramount in predicting product outcomes and optimizing reaction conditions. For 5-Bromo-2-iodo-tert-butylbenzene, this involves a close examination of both electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry. The introduction of an electrophile to the aromatic ring of this compound is governed by the directing effects of its existing substituents.
The rate-determining step in most EAS reactions is the formation of a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. The stability of this intermediate is crucial in determining the regioselectivity of the reaction. For this compound, the attack of an electrophile can, in principle, occur at any of the three available positions on the benzene ring.
The stability of the resulting benzenonium ions is influenced by the electronic effects of the substituents. The tert-butyl group is an activating group, donating electron density primarily through an inductive effect, which helps to stabilize the positive charge of the benzenonium ion. Conversely, the bromo and iodo groups are deactivating due to their electron-withdrawing inductive effects, although they can donate electron density through resonance.
The directing effects of the substituents on the benzene ring determine the orientation of the incoming electrophile. pressbooks.pub Activating groups are typically ortho-, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. pressbooks.pub Halogens are a unique case, being deactivating yet ortho-, para-directing. pressbooks.pub
In the case of this compound, we have three substituents to consider:
tert-Butyl group: An activating, ortho-, para-director. Due to its significant steric bulk, it strongly disfavors substitution at the ortho positions. masterorganicchemistry.com
Bromo group: A deactivating, ortho-, para-director. pressbooks.pub
Iodo group: A deactivating, ortho-, para-director.
When multiple substituents are present, the most activating group generally dictates the position of electrophilic attack. masterorganicchemistry.com In this molecule, the tert-butyl group is the most activating. It directs incoming electrophiles to its ortho and para positions. However, the positions ortho to the tert-butyl group are already occupied by the iodo and bromo groups. Therefore, the primary directing influence will be towards the position para to the tert-butyl group, which is C4.
The bromo and iodo groups also exert their directing effects. The bromo group at C5 directs to its ortho positions (C4 and C6) and its para position (C2, which is occupied). The iodo group at C2 directs to its ortho positions (C1 and C3, both occupied) and its para position (C5, also occupied).
Considering these factors, the position most favored for electrophilic attack is C4, which is para to the activating tert-butyl group and ortho to the deactivating bromo group. The steric hindrance from the bulky tert-butyl group further disfavors attack at the position ortho to it. masterorganicchemistry.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Influence of tert-Butyl Group | Influence of Bromo Group | Influence of Iodo Group | Overall Prediction |
| C4 | Para (favorable) | Ortho (favorable) | Meta (unfavorable) | Most likely product |
| C6 | Ortho (sterically hindered) | Ortho (favorable) | Meta (unfavorable) | Minor or no product |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for selective and sequential reactions. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. nih.gov
This difference in reactivity can be exploited to perform sequential cross-couplings. For instance, a Sonogashira coupling could be performed selectively at the iodo position, followed by a Suzuki coupling at the bromo position. nih.gov
The catalytic cycle of a transition metal-mediated cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the ligands coordinated to the metal center plays a crucial role in each of these steps.
Oxidative Addition: The catalyst, often a Pd(0) species, inserts into the carbon-halogen bond. The rate of this step is generally faster for C-I bonds than for C-Br bonds. Ligand dissociation from the metal center is often required to create a vacant coordination site for the oxidative addition to occur. The choice of ligands can influence the selectivity of this step. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition. nih.gov
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium catalyst. This step is also influenced by the ligands on the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new bond and regenerating the Pd(0) catalyst. This final step closes the catalytic cycle.
The efficiency of catalyst regeneration is critical for achieving high yields and turnover numbers. Ligand properties, such as their steric bulk and electronic character, can significantly impact the stability of the catalytic species and the rate of each step in the cycle. In reactions involving substrates like this compound, the ligand can be tuned to control the chemoselectivity between the two different halogen atoms.
Understanding Catalytic Cycles in Transition Metal-Mediated Cross-Couplings
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides a powerful tool for investigating the reactivity and properties of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that shed light on its chemical behavior.
Table 2: Calculated Molecular Properties of a Related Compound, 5-Bromo-2-iodotoluene
| Property | Value |
| Molecular Weight | 296.93 g/mol nih.gov |
| XLogP3 | 3.6 nih.gov |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
| Exact Mass | 295.86976 Da nih.gov |
| Monoisotopic Mass | 295.86976 Da nih.gov |
| Topological Polar Surface Area | 0 Ų nih.gov |
| Heavy Atom Count | 9 nih.gov |
Molecular modeling studies can be employed to:
Calculate the energies of benzenonium ion intermediates: This allows for a quantitative prediction of the regioselectivity in electrophilic aromatic substitution reactions, corroborating the qualitative analysis based on substituent effects.
Model the transition states of the catalytic cycle in cross-coupling reactions: By calculating the activation energies for oxidative addition at the C-I and C-Br bonds, the chemoselectivity of these reactions can be rationalized and predicted.
Investigate the role of ligands: Computational models can help in understanding how different ligands interact with the metal center and the substrate, thereby guiding the selection of optimal ligands for a specific transformation.
While specific computational studies on this compound were not found in the initial search, the principles and methodologies are well-established in the field of computational organic chemistry. Such studies would provide invaluable insights into the intricate details of its reactivity.
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Currently, there are no specific DFT calculation results available in the literature for this compound.
Furthermore, the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's electronic properties. The energy and distribution of these frontier orbitals are crucial for predicting the regioselectivity of electrophilic and nucleophilic attacks. For instance, in reactions involving electrophiles, the site with the highest HOMO density would be the most probable point of attack. Conversely, for nucleophilic aromatic substitution, the LUMO distribution would indicate the most susceptible sites.
Electrostatic potential maps would also be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions of the molecule, further aiding in the prediction of its reactive behavior.
Transition State Energetics and Reaction Pathway Analysis
Detailed analyses of transition state energetics and reaction pathways for this compound have not been reported.
To investigate the mechanisms of reactions involving this compound, computational chemists would model potential reaction pathways. For example, in a Suzuki or Stille coupling reaction, where either the C-Br or C-I bond is selectively activated, DFT could be used to calculate the energy profiles of the oxidative addition step for both halogens. By locating the transition state structures and calculating their corresponding activation energies, researchers could predict which halogen is more likely to react under specific catalytic conditions.
Such analyses would elucidate the step-by-step mechanism, identifying any intermediates and the rate-determining step of the reaction. This information is fundamental for optimizing reaction conditions to improve yields and selectivity.
Solvent Effects on Reaction Rates and Selectivities
Specific studies on the influence of solvents on the reaction rates and selectivities of this compound are not documented.
The choice of solvent can significantly impact the outcome of a chemical reaction. For this compound, experimental and computational studies would be necessary to understand these effects. For instance, in nucleophilic substitution reactions, polar aprotic solvents might be favored as they can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity.
Computational models, such as the Polarizable Continuum Model (PCM), could be employed to simulate the solvent environment and calculate its effect on the energies of reactants, intermediates, and transition states. This would help in rationalizing experimentally observed solvent-dependent changes in reaction rates and product distributions.
Kinetic and Stereochemical Investigations
Kinetic Isotope Effects in Halogenation Processes
There is no available data on kinetic isotope effects specifically for the halogenation of this compound.
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly the rate-determining step. In the context of further halogenation of this compound, a primary KIE would be observed if the C-H bond cleavage at the site of substitution is involved in the rate-determining step. Generally, in electrophilic aromatic substitution reactions like halogenation, the attack of the electrophile on the aromatic ring is the slow step, and thus a significant primary KIE is often not observed. However, the steric hindrance from the tert-butyl group and the two existing halogens could potentially alter the energy landscape of the reaction, making the deprotonation step more significant. Experimental determination of the KIE would provide crucial evidence for the mechanism at play.
Stereochemical Outcomes of Substitution and Coupling Reactions
There are no published studies detailing the stereochemical outcomes of substitution and coupling reactions for this compound.
Due to the presence of the bulky tert-butyl group, reactions at the ortho position (relative to the tert-butyl group, which is the position of the iodine atom) could be subject to significant steric hindrance. This could influence the stereochemistry of subsequent reactions. For instance, in asymmetric synthesis where a new chiral center is introduced, the steric bulk of the tert-butyl group could direct the incoming reagent to a specific face of the molecule, leading to a diastereoselective or enantioselective outcome. Investigating these stereochemical aspects would be crucial for the application of this compound in the synthesis of complex, three-dimensional molecules.
Advanced Applications in Complex Molecular Synthesis and Materials Science
Strategic Building Block in Complex Chemical Syntheses
The presence of two different halogen atoms on the benzene (B151609) ring, an iodine and a bromine, is the key feature of 5-Bromo-2-iodo-tert-butylbenzene. This "differentiated" substitution pattern is highly sought after in synthetic organic chemistry. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions. This difference in reactivity allows for a stepwise functionalization of the aromatic ring.
A typical synthetic approach involves the selective reaction at the more labile iodo position first, while leaving the bromo position intact for a subsequent, different coupling reaction. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with a high degree of precision. The bulky tert-butyl group further influences the reactivity and solubility of the molecule and its derivatives.
Application in Convergent and Divergent Synthetic Strategies
While specific, named convergent or divergent syntheses employing this compound are not widely documented in mainstream chemical literature, its structure is ideally suited for such strategies.
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent candidate for such an intermediate. For instance, a common group could be introduced at the iodine position, and then a wide variety of different functionalities could be introduced at the bromine position, leading to a diverse set of final products. This is particularly useful in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Intermediate in the Synthesis of Targeted Organic Molecules
The true value of this compound is realized in its role as a precursor to more complex and often biologically relevant molecules. Its ability to undergo sequential, site-selective reactions makes it a valuable tool for medicinal chemists.
Precursors for Pharmacologically Relevant Scaffolds
For example, a Suzuki coupling at the iodo- position followed by another at the bromo- position can lead to unsymmetrically substituted biphenyls. These structures are key components in a range of therapeutic agents, including antihypertensives (e.g., sartans), anti-inflammatory drugs, and antivirals.
| Reaction Type | Position | Potential Subsequent Scaffold | Therapeutic Area of Interest |
| Suzuki Coupling | Iodo | Substituted Biphenyl (B1667301) | Antihypertensives, Anti-inflammatories |
| Sonogashira Coupling | Iodo | Aryl-alkyne | Antivirals, Anticancer |
| Buchwald-Hartwig Amination | Bromo | Substituted Aniline (B41778) | Kinase Inhibitors |
Rational Design of Derivatives for Specific Molecular Recognition
The rigid framework and the potential for introducing multiple functionalities make derivatives of this compound interesting candidates for the construction of host molecules in supramolecular chemistry. These host molecules can be designed to selectively bind to other molecules (guests) through non-covalent interactions.
While specific research on this compound in this context is limited, the general principles of molecular recognition suggest its utility. By attaching specific binding motifs to the aromatic ring via the halogenated positions, it is possible to create "molecular tweezers" or "clips" that can encapsulate and recognize specific guest molecules, such as ions or small organic molecules. This has potential applications in sensing, catalysis, and drug delivery.
Contribution to Advanced Materials Development
The principles that make this compound valuable in medicinal chemistry also apply to materials science, particularly in the synthesis of functional organic materials.
Synthesis of Functionalized Polymers and Advanced Organic Materials
The sequential cross-coupling capabilities of this compound make it a potential monomer for the synthesis of well-defined conjugated polymers. These polymers, which feature alternating single and double bonds, are the key components in a variety of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
By carefully choosing the groups to be attached at the iodo and bromo positions, the electronic and physical properties of the resulting polymer can be fine-tuned. For example, incorporating electron-donating and electron-accepting groups can modulate the polymer's band gap, which is a critical parameter for its performance in electronic devices. The tert-butyl group can enhance the solubility of the polymer, which is often a challenge in the processing of these materials.
While the direct use of this compound in high-performance, commercially available materials is not widely reported, its potential as a building block for novel materials with tailored properties is an active area of research.
Construction of Supramolecular Architectures (e.g., Functionalized Tetraphenylenes)
The synthesis of complex, three-dimensional supramolecular structures relies on the precise and controlled formation of multiple chemical bonds. Functionalized tetraphenylenes, with their distinct saddle-shaped, nonplanar geometry, are of significant interest for their potential applications in molecular recognition, catalysis, and materials science. The strategic use of precursors like this compound is instrumental in building these elaborate frameworks.
Research into the synthesis of functionalized tetraphenylenes has demonstrated the utility of precursors containing both bromine and a sterically demanding group like tert-butyl. For instance, a key strategy involves the regioselective late-stage functionalization of tetraphenylenes. sigmaaldrich.combldpharm.com In a documented synthesis of 2,7,10,15-tetra-tert-butyltetraphenylene, the journey begins with a related compound, 1-bromo-3-tert-butylbenzene (B1267464). sigmaaldrich.combldpharm.com This starting material undergoes a cobalt-catalyzed homo-coupling to form a biaryl compound, which is then subjected to further reactions, including an annulative dimerization, to construct the tetraphenylene (B3251814) core. sigmaaldrich.combldpharm.com The presence of the tert-butyl group is crucial as it directs the regioselectivity of subsequent reactions, such as iodination, due to its significant steric hindrance. sigmaaldrich.combldpharm.com
While direct use of this compound for this specific synthesis is not detailed, its structure suggests it as a highly valuable precursor. The differential reactivity of the carbon-iodine and carbon-bromine bonds (the C-I bond being more reactive in many cross-coupling reactions) allows for sequential, site-selective functionalization. For example, the iodine atom could be selectively targeted in a Suzuki or Sonogashira coupling reaction, leaving the bromine atom intact for a subsequent transformation. This stepwise approach would grant chemists precise control over the introduction of different functionalities onto the aromatic ring before the construction of the larger tetraphenylene architecture.
The table below outlines a representative synthesis of a functionalized tetraphenylene, highlighting the role of the substituted benzene precursor.
| Step | Reactant(s) | Reagents and Conditions | Product | Yield |
| 1 | 1-bromo-3-tert-butylbenzene | CoBr₂, Zn, 2,2'-bipyridine | 3,3'-di-tert-butyl-1,1'-biphenyl | 86% |
| 2 | 3,3'-di-tert-butyl-1,1'-biphenyl | I₂, m-CPBA, TfOH | Cyclic iodonium (B1229267) salt | 72% |
| 3 | Cyclic iodonium salt | Pd(OAc)₂, NaHCO₃ | 2,7,10,15-tetra-tert-butyltetraphenylene | 36% |
This data is derived from a reported synthesis and illustrates a pathway for which this compound could be a conceptually similar starting point. sigmaaldrich.combldpharm.com
Design of Materials for Optical and Electronic Applications
The unique electronic and photophysical properties of functionalized aromatic compounds make them prime candidates for use in advanced materials, such as those found in organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of heavy atoms like bromine and iodine into an organic molecule can significantly influence its properties, for instance, by promoting intersystem crossing, which is beneficial for certain types of light-emitting materials.
Derivatives of tetraphenylene are being explored for their potential in optoelectronics. For example, tetraphenylethylene-substituted thienothiophene and dithienothiophene derivatives have been synthesized and shown to have high thermal stability and interesting optical properties suitable for OLED applications. bldpharm.com These molecules exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the solid state. bldpharm.com The synthesis of such materials often relies on cross-coupling reactions, like the Suzuki coupling, where bromo- and iodo-aromatic compounds are key starting materials. bldpharm.com
The presence of the tert-butyl group in this compound imparts solubility, a crucial factor for the solution-based processing of organic electronic materials. Furthermore, the bromine and iodine atoms can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This tuning is critical for optimizing charge injection and transport in electronic devices. For instance, research on amino-substituted perylenes has shown that the number and position of substituent groups can systematically alter the HOMO-LUMO gap and the electrochemical properties of the molecule. nih.gov
The potential application of materials derived from this compound in OLEDs is promising. The strategic functionalization of this building block could lead to the development of novel host materials or emissive dopants with tailored electronic characteristics.
| Property | Effect of Functional Groups | Relevance to Optical/Electronic Materials |
| Solubility | The tert-butyl group increases solubility in organic solvents. | Facilitates material purification and device fabrication via solution processing. |
| Electronic Properties | Bromine and iodine atoms can lower the HOMO/LUMO energy levels. | Enables tuning of energy levels for efficient charge injection and transport in OLEDs. |
| Photophysical Properties | Heavy atoms (Br, I) can enhance intersystem crossing and phosphorescence. | Potential for developing efficient phosphorescent emitters for OLEDs. |
| Thermal Stability | The rigid aromatic core contributes to high thermal stability. | Crucial for the long-term operational stability of electronic devices. bldpharm.com |
Methodological Probes for Investigating Aromatic Compound Interactions
The study of non-covalent interactions, such as halogen bonding and π-stacking, is fundamental to understanding molecular recognition, self-assembly, and biological processes. google.com Halogenated aromatic compounds are excellent tools for probing these interactions. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base. google.com Both bromine and iodine can act as halogen bond donors, with the strength of the interaction depending on the polarizability of the halogen and the electron-withdrawing nature of the substituents on the aromatic ring.
This compound, with its two different halogen atoms, presents a unique platform for investigating competitive non-covalent interactions. The iodine atom, being more polarizable, generally forms stronger halogen bonds than bromine. This difference can be exploited to study the selectivity and hierarchy of intermolecular interactions. For example, in a co-crystallization experiment with a halogen bond acceptor, one could observe whether the acceptor preferentially binds to the iodine or the bromine, providing insight into the relative strengths of these interactions in a specific chemical environment.
Theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the nature of halogen bonding between various halogenated benzenes and Lewis bases like pyridine. google.com These studies can quantify the interaction energies and elucidate the contributions of electrostatic and dispersion forces. google.com Experimental techniques like NMR titration can also be used to measure the association constants of halogen-bonded complexes in solution.
The use of molecules like this compound as methodological probes can help to refine our understanding of the fundamental forces that govern molecular assembly, which is crucial for the rational design of new materials and functional molecular systems.
| Interaction Type | Key Features | Potential Role of this compound |
| Halogen Bonding | Directional interaction involving the electrophilic σ-hole of a halogen atom. | Can act as a dual halogen bond donor, allowing for the study of competitive I···A versus Br···A interactions (where A is a halogen bond acceptor). |
| π-Stacking | Attraction between the electron clouds of aromatic rings. | The bulky tert-butyl group can influence the geometry of π-stacking arrangements. |
| Steric Interactions | Repulsive forces due to the spatial arrangement of atoms. | The tert-butyl group provides significant steric hindrance, which can be used to control the direction of molecular assembly. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-iodo-tert-butylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential halogenation or cross-coupling reactions. For bromination, electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Iodination may require directed ortho-metalation or Ullmann-type couplings. Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–120°C for aryl halide reactions), and catalysts (e.g., Pd for cross-couplings). Steric hindrance from the tert-butyl group necessitates longer reaction times or elevated temperatures to overcome reduced reactivity at the ortho position .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and tert-butyl group integrity.
- HPLC/GC-MS : To assess purity (>95% threshold recommended; see purity standards in ).
- Melting Point Analysis : Compare experimental values (e.g., 121–155°C for analogous bromo/iodo compounds) with literature data to verify identity .
- Elemental Analysis : Validate molecular formula (C₁₀H₁₁BrI) and halogen content .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions and X-ray diffraction (XRD) to confirm crystal structure. Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook ) and replicate experiments under controlled conditions (e.g., anhydrous synthesis to minimize hydrate formation) .
Q. What role does computational chemistry play in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states to predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys ) propose viable routes by analyzing steric/electronic effects of the tert-butyl group. Validate predictions with kinetic studies (e.g., monitoring reaction progress via in situ IR) .
Q. How can the steric effects of the tert-butyl group influence substitution patterns in this compound?
- Methodological Answer : The tert-butyl group creates steric hindrance, reducing reactivity at the ortho position. Investigate this via competitive experiments: Compare reaction rates of tert-butyl-substituted analogs with less hindered derivatives (e.g., methyl groups). Use X-ray crystallography or NOE NMR to map spatial arrangements and quantify steric bulk .
Key Considerations for Experimental Design
- Stereoelectronic Effects : The tert-butyl group’s electron-donating nature may stabilize intermediates in SNAr reactions. Use Hammett plots to correlate substituent effects with reaction rates.
- Contradiction Mitigation : Always cross-check physical data with peer-reviewed studies and employ orthogonal analytical methods (e.g., NMR + XRD) .
- Advanced Tools : Leverage AI-driven synthesis platforms for route scoping but validate with small-scale trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
